molecular formula C9H10ClNO2S B1597345 4-chloro-N-cyclopropylbenzenesulfonamide CAS No. 354128-89-5

4-chloro-N-cyclopropylbenzenesulfonamide

Cat. No. B1597345
M. Wt: 231.7 g/mol
InChI Key: BAOROYZLWUOHLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-cyclopropylbenzenesulfonamide is a chemical compound with the CAS Number: 354128-89-5 . It has a molecular weight of 231.7 and its IUPAC name is 4-chloro-N-cyclopropylbenzenesulfonamide .


Molecular Structure Analysis

The InChI code for 4-chloro-N-cyclopropylbenzenesulfonamide is 1S/C9H10ClNO2S/c10-7-1-5-9 (6-2-7)14 (12,13)11-8-3-4-8/h1-2,5-6,8,11H,3-4H2 . The molecular formula is C9H10ClNO2S .


Physical And Chemical Properties Analysis

4-Chloro-N-cyclopropylbenzenesulfonamide is a solid at room temperature . It has a molecular weight of 231.7 .

Scientific Research Applications

Application 1: Enzyme Inhibitors and Anticancer Agents

Scientific Field: Medicinal Chemistry

Summary of the Application

4-chloro-N-cyclopropylbenzenesulfonamide is used in the synthesis of coumarin sulfonamides, which have a broad spectrum of biological activities. These compounds have been used to cure various diseases with high therapeutic potency .

Results or Outcomes

The 4-chloro-substituted coumarin benzenesulfonamide exhibited high inhibitory activity against hCA IX and hCA XII, two isoforms of carbonic anhydrase, an enzyme that is a target for anticancer drugs. The K I values were 20.2 nM against hCA IX and 6.0 nM against hCA XII .

Application 2: Synthesis of Sulfonimidates

Scientific Field: Organic & Biomolecular Chemistry

Summary of the Application

4-chloro-N-cyclopropylbenzenesulfonamide can be used in the synthesis of sulfonimidates. Sulfonimidates are a sulfur(VI) species bearing a tetrahedral sulfur centre, with four different groups attached . They have found uses as alkyl transfer reagents to acids, alcohols and phenols .

Results or Outcomes: Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents . The stereogenic sulfur centre of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .

Application 3: Organic Nonlinear Optical Single Crystals

Scientific Field: Optoelectronics and Photonics

Summary of the Application

4-chloro-N-cyclopropylbenzenesulfonamide can be used in the growth of organic nonlinear optical (NLO) single crystals. These crystals are of great consequence in the field of optoelectronics, photonics, nonlinear optical, and laser technology .

Results or Outcomes: The organic NLO single crystals have been intensively studied and have shown potential applications in optoelectronics, photonics, nonlinear optical, and laser technology .

Safety And Hazards

The safety information for 4-chloro-N-cyclopropylbenzenesulfonamide includes several hazard statements: H315-H319-H335 . Precautionary statements include P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P362-P403+P233-P501 .

properties

IUPAC Name

4-chloro-N-cyclopropylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2S/c10-7-1-5-9(6-2-7)14(12,13)11-8-3-4-8/h1-2,5-6,8,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOROYZLWUOHLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357230
Record name 4-chloro-N-cyclopropylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196058
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-chloro-N-cyclopropylbenzenesulfonamide

CAS RN

354128-89-5
Record name 4-chloro-N-cyclopropylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-cyclopropylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-chloro-N-cyclopropylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-chloro-N-cyclopropylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-chloro-N-cyclopropylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-chloro-N-cyclopropylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-chloro-N-cyclopropylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.